Phosphatidic acid (PA), the smallest and simplest phospholipid is produced from phosphatidylcholine with the help of phospholipase D. This glycerophospholipid is an ester of glycerol, which possess two long-chain fatty acids (LCFAs) at C1 and C2 and phosphoric acid at C3 positions.
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt)
CAS No.: 169437-35-8
Cat. No.: VC0168796
Molecular Formula: C37H70NaO8P
Molecular Weight: 696.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169437-35-8 |
|---|---|
| Molecular Formula | C37H70NaO8P |
| Molecular Weight | 696.91 |
| IUPAC Name | sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
| Standard InChI | InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17-;/t35-;/m1./s1 |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Introduction
Chemical Identity and Nomenclature
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) is identified by the CAS registry number 169437-35-8 . The systematic IUPAC name for this compound is sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate . This nomenclature precisely describes its molecular structure, which consists of a glycerol backbone with a palmitoyl group at the SN-1 position, an oleoyl group at the SN-2 position, and a phosphate group at the SN-3 position with one proton replaced by a sodium ion.
The compound has several synonyms documented in scientific literature, including 16:0-18:1 PA monosodium salt, 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate (sodium salt), and 1-Palmitoyl-2-oleoyl-SN-glycerin-3-phosphate monosodium salt . These alternative names reflect the same chemical entity and are used interchangeably in scientific publications, though the full systematic name remains the most precise identifier.
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) possesses distinctive physical and chemical properties that determine its behavior in biological systems and laboratory settings. The compound has a molecular formula of C₃₇H₇₀NaO₈P with a calculated molecular weight of 696.91 g/mol . The exact mass has been determined to be 696.47060047, providing a precise reference point for analytical identification .
The molecular structure features 47 heavy atoms and contains 2 covalently bonded units . Its complex structure includes 37 rotatable bonds, contributing to its conformational flexibility . The topological polar surface area is approximately 122 Ų, indicating the surface area occupied by polar atoms and influencing its interactions with surrounding molecules .
Table 1.1: Physical and Chemical Properties of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt)
The parent compound, 1-palmitoyl-2-oleoyl-SN-glycero-3-phosphate (without the sodium counterion), has a molecular weight of 674.9 g/mol and is described as a 1,2-diacyl-SN-glycerol 3-phosphate in which the 1- and 2-acyl groups are palmitoyl and oleoyl respectively . It functions as a conjugate acid of 1-palmitoyl-2-oleoyl-SN-glycero-3-phosphate(2-) .
Biological Significance and Activity
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) demonstrates significant biological activity, particularly in regulating membrane fluidity and participating in cell signal transduction pathways . As a phospholipid, it contributes to the structural integrity of biological membranes and plays a crucial role in maintaining proper cellular function. The compound's biological importance extends to several key cellular processes that rely on phospholipid dynamics.
The parent compound, 1-palmitoyl-2-oleoyl-SN-glycero-3-phosphate, has been identified as a metabolite found in or produced by multiple organisms, including Escherichia coli (strain K12, MG1655) and Saccharomyces cerevisiae . This widespread occurrence across different life forms underscores its fundamental role in cellular biology and metabolism.
Research has demonstrated that 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) can influence the activity of specific enzymes, particularly chloroplast envelope monogalactosyldiacylglycerol (MGDG) synthase . This interaction highlights its potential involvement in lipid metabolism and membrane biogenesis pathways, especially in plant systems. The compound's ability to modulate enzymatic activity suggests possible applications in studying lipid-dependent cellular processes.
Cell Membrane Structure and Function
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt), as a phosphatidic acid derivative, is a fundamental component involved in cell membrane structure and function. The compound's amphipathic nature—featuring hydrophilic phosphate head groups and hydrophobic fatty acid tails—enables it to form bilayers that constitute the foundation of biological membranes. This structural arrangement creates a selectively permeable barrier that maintains cellular homeostasis and compartmentalization essential for life processes.
In biological membranes, phosphatidic acids like 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate serve as precursors for the biosynthesis of other phospholipids through various enzymatic pathways. The specific combination of a saturated palmitic acid (16:0) at the SN-1 position and a monounsaturated oleic acid (18:1) at the SN-2 position confers particular physical properties to the resulting membranes, including appropriate fluidity and phase behavior at physiological temperatures . This composition is critical for membrane protein function, cellular adaptation to environmental changes, and proper execution of membrane-dependent processes.
The monosodium salt form of this phospholipid represents a biologically relevant ionic state that influences its interactions with membrane proteins, ions, and other cellular components. The negative charge on the phosphate group, partially neutralized by the sodium counterion, contributes to the electrostatic landscape of membrane surfaces, which can regulate protein binding and influence local ion concentrations. These electrostatic properties play important roles in signal transduction and membrane potential maintenance.
Signaling Pathways and Metabolic Roles
As a bioactive phospholipid, 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) participates in various cellular signaling cascades. Phosphatidic acids are recognized as important second messengers in signal transduction pathways, mediating responses to extracellular stimuli and intracellular events. They can interact with specific proteins, altering their activity or localization to propagate signals throughout the cell.
The compound's involvement in signaling networks extends to key processes such as cell growth, differentiation, vesicle trafficking, and cytoskeletal reorganization. Research indicates that phosphatidic acids can activate specific enzymes, including phosphatidylinositol 4-phosphate 5-kinase and mammalian target of rapamycin (mTOR), thereby influencing diverse cellular functions ranging from metabolism to gene expression . The specific fatty acid composition of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate may confer unique signaling properties compared to other phosphatidic acid species.
Metabolically, this phospholipid serves as an intermediate in glycerophospholipid biosynthesis pathways. It can be converted to diacylglycerol through the action of phosphatidic acid phosphatases, providing substrate for the synthesis of triglycerides, phosphatidylcholine, and phosphatidylethanolamine. Alternatively, it may undergo conversion to cytidine diphosphate-diacylglycerol (CDP-DAG), a precursor for phosphatidylinositol, phosphatidylglycerol, and cardiolipin biosynthesis. These metabolic transformations highlight the central position of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate in lipid metabolism.
Research Applications and Methodologies
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) has found extensive applications in biochemical and biophysical research aimed at understanding membrane dynamics and lipid-protein interactions. The compound serves as a valuable tool for investigating the structural and functional aspects of biological membranes in controlled experimental settings. Researchers utilize this phospholipid to create model membrane systems, including liposomes, supported lipid bilayers, and lipid nanodiscs, which mimic cellular membranes while allowing systematic manipulation of composition and environmental conditions.
In biochemical assays, the compound has proven valuable for studying enzymes involved in phospholipid metabolism and membrane remodeling. Its defined structure and composition enable precise measurements of enzymatic activities, including those of phospholipases, lipid kinases, and lipid phosphatases. For instance, it has been employed to examine the effects on chloroplast envelope monogalactosyldiacylglycerol (MGDG) synthase activity, providing insights into plant lipid biosynthesis pathways .
Biophysical studies utilizing 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) have contributed to understanding membrane physical properties such as fluidity, curvature, and phase behavior. These investigations employ techniques including differential scanning calorimetry, nuclear magnetic resonance spectroscopy, and various microscopy methods to characterize how this phospholipid influences membrane organization and dynamics. Such research has implications for understanding cellular processes that depend on specific membrane properties, including protein sorting, vesicle budding, and membrane fusion.
Analytical Methods for Characterization
Accurate characterization of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) requires sophisticated analytical techniques that can provide detailed information about its structure, purity, and physicochemical properties. Mass spectrometry represents a cornerstone analytical method, allowing precise determination of molecular weight and structural confirmation. The exact mass of 696.47060047 provides a diagnostic marker for compound identification in complex mixtures . High-resolution mass spectrometry techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), enable detailed characterization of this phospholipid and its potential metabolites or degradation products.
Nuclear magnetic resonance (NMR) spectroscopy offers complementary structural information, allowing determination of atomic connectivity and spatial arrangements within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR can confirm the presence and position of key structural features, including the glycerol backbone, fatty acid chains, and phosphate group. Phosphorus-31 (³¹P) NMR provides specific information about the phosphate environment, which can be particularly valuable for characterizing phospholipids and their interactions with counterions.
Chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), enable separation of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) from related compounds and assessment of purity. These methods can be coupled with various detection systems, such as evaporative light scattering detectors or mass spectrometers, to provide both qualitative and quantitative information. The development of specialized chromatographic methods for phospholipid analysis has significantly advanced the field of lipidomics, allowing comprehensive characterization of complex lipid mixtures in biological samples.
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